molecular formula C17H24O B12534927 Heptadeca-1,4,9-trien-6-yn-3-one CAS No. 141947-45-7

Heptadeca-1,4,9-trien-6-yn-3-one

Cat. No.: B12534927
CAS No.: 141947-45-7
M. Wt: 244.37 g/mol
InChI Key: GKAGGNKCMLGAJF-UHFFFAOYSA-N
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Description

Heptadeca-1,4,9-trien-6-yn-3-one is a polyunsaturated aliphatic ketone featuring a 17-carbon chain with three double bonds (at positions 1, 4, and 9) and one triple bond (at position 6), terminated by a ketone group at position 2. This compound’s unique conjugation of double and triple bonds imparts distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

CAS No.

141947-45-7

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

heptadeca-1,4,9-trien-6-yn-3-one

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,15-16H,2-3,5-9,12H2,1H3

InChI Key

GKAGGNKCMLGAJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC#CC=CC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadeca-1,4,9-trien-6-yn-3-one typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Heptadeca-1,4,9-trien-6-yn-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadeca-1,4,9-trien-6-yn-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadeca-1,4,9-trien-6-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Heptadeca-1,4,9-trien-6-yn-3-one and Analogues
Compound Name Chain Length Double Bonds Triple Bonds Functional Groups Key References
This compound 17-C 1,4,9 6 Ketone (C3) Inferred
(9Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol 17-C 1,9 (Z) 4,6 Alcohol (C3)
2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol 17-C + aryl 10' (Z) None Methoxy, phenol (aryl)
7-Phenyl-hepta-2,4,6-triyn-2-ol 7-C + phenyl None 2,4,6 Alcohol (C2), phenyl

Key Observations :

  • Conjugation : The alternating double and triple bonds in this compound create extended π-conjugation, comparable to phenyl-substituted polyynes (e.g., 7-phenyl-hepta-2,4,6-triyn-2-ol ), which exhibit enhanced stability and optical properties.

Critical Insights :

  • Natural product isolation (e.g., PNN from P. notoginseng ) contrasts with synthetic routes for this compound, which likely requires multi-step catalysis.

Notes

  • Limited direct studies on this compound necessitate reliance on analogs .
  • Contradictions in stability/reactivity between aliphatic and aryl-substituted compounds highlight the need for tailored synthetic strategies.

Biological Activity

Heptadeca-1,4,9-trien-6-yn-3-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C17_{17}H26_{26}O
  • Molecular Weight : 258.39 g/mol
  • CAS Number : 4117-11-7

The compound features a long carbon chain with multiple double bonds and a ketone functional group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of unsaturation in the carbon chain may enhance its ability to disrupt microbial membranes.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against Gram-positive bacteria
AntioxidantDPPH assaySignificant scavenging activity observed
Anti-inflammatoryIn vitro cytokine assayReduced levels of TNF-alpha in treated cells

Case Study: Antimicrobial Activity

One significant study focused on the antimicrobial effects of Heptadeca derivatives. The researchers employed a disk diffusion method to assess the efficacy against various bacterial strains. Results indicated that this compound demonstrated notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .

Case Study: Antioxidant Activity

In another investigation, the antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound exhibited a significant ability to scavenge free radicals, highlighting its role in combatting oxidative stress .

The biological activities of this compound can be attributed to its chemical structure. The presence of multiple double bonds allows for increased reactivity with biological molecules. This reactivity may facilitate interactions with cell membranes or enzymes involved in inflammatory responses.

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